4-(Methylsulfonyl)-2-piperazin-1-yl-1,3-benzothiazole
Description
Properties
IUPAC Name |
4-methylsulfonyl-2-piperazin-1-yl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S2/c1-19(16,17)10-4-2-3-9-11(10)14-12(18-9)15-7-5-13-6-8-15/h2-4,13H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPFEZCQTQTBRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Cyclization | CS₂, PCl₃, 110–120°C, 6–8 hrs | 60–75 | |
| Thiol cyclization | Thiourea, HCl, reflux, 12 hrs | 50–65 |
Piperazine Substitution at Position 2
The chlorine atom at position 2 of the benzothiazole is replaced with piperazine via nucleophilic aromatic substitution (NAS):
- Procedure : React 2-chloro-4-(methylsulfonyl)-1,3-benzothiazole with excess piperazine in a polar solvent (e.g., isopropanol or DMF) at 80–100°C for 12–24 hrs.
Optimization Data:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Isopropanol | Maximizes NAS |
| Molar Ratio (Piperazine:Substrate) | 5:1 | Reduces side products |
| Temperature | 90°C | 80–85% yield |
Example :
2-Chloro-4-(methylsulfonyl)-1,3-benzothiazole (10 mmol), piperazine (50 mmol), and isopropanol (30 mL) heated at 90°C for 18 hrs yielded 4-(methylsulfonyl)-2-piperazin-1-yl-1,3-benzothiazole (82% yield).
Alternative Route: Post-Functionalization of Preformed Benzothiazole
For substrates where direct substitution is challenging, a stepwise approach is employed:
Sulfonation Methods:
| Method | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Direct sulfonation | CH₃SO₂Cl, AlCl₃, DCM, 0°C → RT | 45–55 | Low regioselectivity |
| Oxidation of thioether | CH₃SH, then H₂O₂/AcOH, 60°C | 70–80 | Higher efficiency |
Example :
2-Piperazin-1-yl-1,3-benzothiazole (5 mmol) treated with methyl mercaptan (CH₃SH) in DMF, followed by oxidation with 30% H₂O₂ in acetic acid at 60°C for 6 hrs, afforded the target compound in 76% yield.
Purification and Characterization
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water).
- Analytical Data :
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Direct NAS + sulfonation | Fewer steps, scalable | Requires harsh sulfonation conditions |
| Thioether oxidation | Higher yields, better regioselectivity | Additional oxidation step |
Industrial-Scale Considerations
- Cost Efficiency : Piperazine is cost-effective, but methylsulfonyl reagents (e.g., CH₃SO₂Cl) are expensive.
- Green Chemistry : Substituting AlCl₃ with ionic liquids or using catalytic H₂O₂ oxidation improves sustainability.
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfonyl)-2-piperazin-1-yl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzothiazole or piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
Pharmaceutical Synthesis
4-(Methylsulfonyl)-2-piperazin-1-yl-1,3-benzothiazole serves as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents targeting different diseases.
Anti-inflammatory Research
Research indicates that compounds with similar structures have been utilized in anti-inflammatory studies. The compound can be synthesized and subsequently tested for biological activity against inflammatory pathways, potentially leading to new anti-inflammatory drugs.
Antiviral Activity
The compound's derivatives have shown promise in antiviral research. For instance, indole derivatives related to this compound demonstrated inhibitory activity against influenza A viruses, suggesting that this compound could also have antiviral potential.
Case Study 1: Selective COX-2 Inhibition
A novel series of compounds derived from this compound were synthesized and evaluated for their activity as selective COX-2 inhibitors. Among these compounds, one exhibited an IC50 value of 0.07 μM with a selectivity index of 508.6 towards COX-2, highlighting its potential as an anti-inflammatory agent.
Case Study 2: Antiviral Activity
In a study exploring antiviral properties, derivatives of this compound were tested against various viruses. One derivative showed significant inhibitory effects on influenza A virus replication with an IC50 value of 7.53 μmol/L, suggesting a promising avenue for antiviral drug development.
Comparative Analysis of Related Compounds
To understand the unique positioning of this compound within its class of bioactive molecules, a comparative analysis with structurally similar compounds is beneficial.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Piperazin-1-ylbenzothiazole | Benzothiazole ring with piperazine | Lacks the methylsulfonyl group; primarily studied for antibacterial effects. |
| 4-Methylthio-2-piperazin-1-ylbenzothiazole | Similar structure but contains a methylthio group | Exhibits different pharmacological properties compared to the sulfonyl derivative. |
| N-(6-Chlorobenzothiazol-2-yl)-piperazine | Contains chlorine substituent on benzothiazole | Known for enhanced antibacterial activity against specific pathogens. |
This table illustrates how slight variations in structure can lead to different biological activities and therapeutic potentials.
Mechanism of Action
The mechanism of action of 4-(Methylsulfonyl)-2-piperazin-1-yl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating signaling pathways and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Piperazine Substituents
Key analogues differ in substituents on the piperazine ring, altering physicochemical and biological properties:
Key Observations :
- Electronic Effects : The trifluoromethyl group in the pyridine derivative introduces strong electron-withdrawing effects, which may improve receptor binding affinity compared to the unsubstituted parent compound .
Analogues with Modified Sulfur-Containing Groups
Replacing the methylsulfonyl group with other sulfur-based substituents significantly alters reactivity and pharmacokinetics:
Key Observations :
- Electron Effects : The methylsulfonyl group (-SO₂CH₃) is a stronger electron-withdrawing group than methylthio (-SCH₃), which may enhance metabolic stability and hydrogen-bonding capacity .
- Oxidation State : The sulfonyl group’s higher oxidation state could reduce off-target interactions compared to the thioether, which is more prone to oxidation .
Analogues with Different Core Structures
Compounds with distinct heterocyclic cores but similar sulfonyl or piperazine motifs provide indirect insights:
Research Findings and Implications
- Synthetic Accessibility : The parent compound’s synthesis likely parallels methods used for piperazine-thiazole derivatives, involving nucleophilic substitution and sulfonylation reactions .
- Structure-Activity Relationship (SAR) : Substituents on the piperazine ring critically modulate target selectivity. For example, the 2-methoxyphenyl group in may enhance interactions with hydrophobic receptor pockets.
Biological Activity
4-(Methylsulfonyl)-2-piperazin-1-yl-1,3-benzothiazole (CAS No. 1105194-68-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : 4-(methylsulfonyl)-2-(piperazin-1-yl)benzo[d]thiazole
- Molecular Formula : C12H15N3O2S2
- Molecular Weight : 297.4 g/mol
- Purity : 95%
Recent studies have indicated that compounds based on the benzothiazole-piperazine scaffold, including this compound, exhibit multitarget action. They have been identified as effective multi-target-directed ligands (MTDLs) against various diseases, particularly Alzheimer's disease (AD) and certain cancers.
Alzheimer’s Disease
A notable study highlighted that this compound effectively binds to acetylcholinesterase (AChE) and amyloid-beta (Aβ) peptides, which are critical targets in AD treatment. The binding free energy calculations suggest a strong interaction with these targets, indicating potential for therapeutic use in AD management .
Cancer Therapy
In cancer research, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that these compounds can induce cell cycle arrest and apoptosis in cancer cells by elevating intracellular reactive oxygen species (ROS) levels. The mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation .
Table 1: Summary of Biological Activities
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Alzheimer’s Treatment | AChE and Aβ binding | |
| Anticancer Activity | Induces apoptosis in cancer cells | |
| Pain Management | Dual inhibition of sEH/FAAH |
Case Study: Alzheimer’s Disease
In a study involving molecular docking and simulations, the compound demonstrated a significant binding affinity to AChE and Aβ1-42. The interactions were characterized by hydrogen bonds and hydrophobic contacts, which are essential for the inhibition of these targets. This positions the compound as a promising candidate for further development in AD therapies .
Case Study: Cancer Cell Lines
Another investigation focused on the antiproliferative effects of benzothiazole derivatives on various cancer cell lines such as A375 and HCT116. The results indicated that these compounds could effectively suppress cell migration and induce apoptosis through ROS-mediated pathways. Additionally, they exhibited favorable pharmacokinetic properties in vivo, enhancing their potential as therapeutic agents .
Q & A
Q. Characterization of intermediates :
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions and coupling constants. IR identifies functional groups (e.g., S=O stretch at ~1150 cm⁻¹ for sulfonyl) .
- Elemental analysis : Validates purity by matching experimental and theoretical C, H, N, S percentages (±0.3% tolerance) .
What spectroscopic and chromatographic methods confirm the structure and purity of the compound?
Q. Basic
- NMR spectroscopy : ¹H NMR detects aromatic protons (δ 7.2–8.5 ppm) and piperazine protons (δ 2.5–3.5 ppm). ¹³C NMR identifies quaternary carbons in the benzothiazole ring (δ 150–165 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₁₂H₁₄N₃O₂S₂: calculated 328.0432, observed 328.0428) .
- HPLC : Purity >95% confirmed using a C18 column, acetonitrile/water gradient, and UV detection at 254 nm .
How can computational chemistry methods optimize the synthesis and predict reaction pathways?
Q. Advanced
- Artificial Force Induced Reaction (AFIR) : Predicts feasible reaction pathways for piperazine coupling, minimizing trial-and-error synthesis. For example, AFIR simulations may identify Pd-catalyzed cross-coupling as more efficient than SNAr under specific solvent conditions .
- Density Functional Theory (DFT) : Calculates activation energies for sulfonylation steps, guiding temperature optimization (e.g., 80°C vs. 100°C) to improve yields .
What strategies resolve contradictions in reported biological activities across studies?
Q. Advanced
- Assay standardization : Control variables like cell line (e.g., HEK293 vs. HeLa), solvent (DMSO concentration <0.1%), and incubation time (24–48 hr) to reduce variability .
- Structure-Activity Relationship (SAR) analysis : Compare analogs (e.g., replacing methylsulfonyl with carbonyl or varying piperazine substituents) to isolate key pharmacophores. For example, methylsulfonyl enhances solubility but may reduce membrane permeability in certain assays .
How does the molecular structure influence pharmacological activity?
Advanced
Key structural determinants :
- Benzothiazole core : Enables π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors).
- Piperazine moiety : Enhances solubility and facilitates hydrogen bonding with Asp/Glu residues .
- Methylsulfonyl group : Modulates electron-withdrawing effects, impacting redox potential and metabolic stability .
Q. Advanced
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) for the compound with purified receptors (e.g., EGFR). Use a reference compound (e.g., gefitinib) for validation .
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., crystallography buffer: 20 mM HEPES pH 7.5, 150 mM NaCl) to resolve binding modes .
What analytical techniques resolve discrepancies in solubility and stability data?
Q. Advanced
- Differential Scanning Calorimetry (DSC) : Identify polymorphic forms affecting solubility (e.g., Form I melts at 215°C vs. Form II at 198°C) .
- Stress testing : Expose the compound to accelerated conditions (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. Hydrolysis of the sulfonyl group is a common degradation pathway .
How can molecular modeling predict binding modes and optimize derivatives?
Q. Advanced
- Molecular docking (AutoDock Vina) : Simulate binding to ATP-binding pockets (e.g., Vina score ≤ -9.0 kcal/mol suggests strong affinity). The methylsulfonyl group may occupy a hydrophobic subpocket in kinase targets .
- Molecular Dynamics (MD) simulations : Assess binding stability over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable ligand-receptor complexes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
